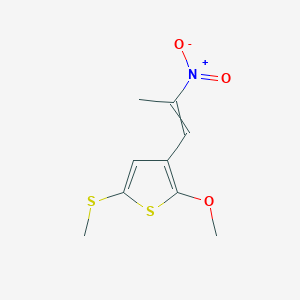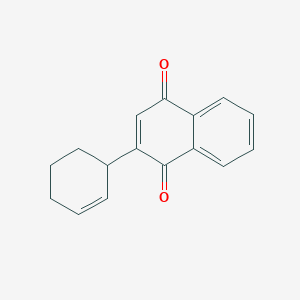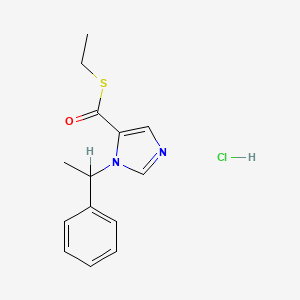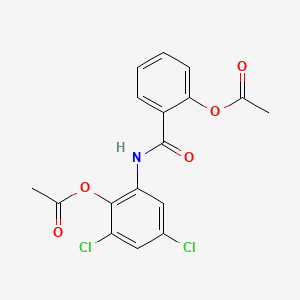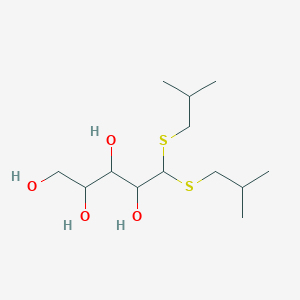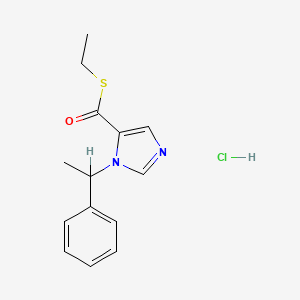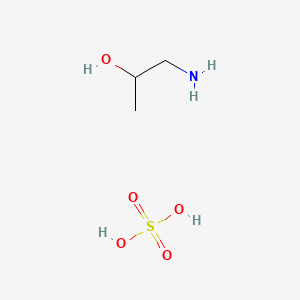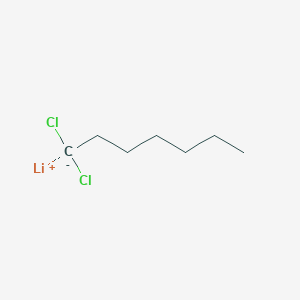
lithium;1,1-dichloroheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1,1-dichloroheptane is a chemical compound with the molecular formula C7H14Cl2Li It is a derivative of heptane, where two chlorine atoms are attached to the first carbon atom, and a lithium atom is also bonded
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1-dichloroheptane typically involves the reaction of 1,1-dichloroheptane with a lithium reagent. One common method is the reaction of 1,1-dichloroheptane with lithium metal in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
Lithium;1,1-dichloroheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form heptane or other derivatives.
Organometallic Reactions: The lithium atom can participate in organometallic reactions, forming new carbon-lithium bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace chlorine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Organometallic: Grignard reagents can react with this compound to form new organometallic compounds.
Major Products
Substitution: 1-Iodoheptane
Reduction: Heptane
Organometallic: Various organolithium compounds
科学的研究の応用
Lithium;1,1-dichloroheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organometallic compounds.
Biology: Potential use in the study of lithium’s effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which lithium;1,1-dichloroheptane exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium is known to affect neurotransmitter pathways, second messenger systems, and intracellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,1-Dichloroheptane: Similar structure but lacks the lithium atom.
1,1-Dibromoheptane: Similar structure with bromine atoms instead of chlorine.
1,1-Dichlorooctane: Similar structure with an additional carbon atom.
Uniqueness
Lithium;1,1-dichloroheptane is unique due to the presence of the lithium atom, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where lithium’s properties are beneficial, such as in organometallic chemistry and potential therapeutic uses.
特性
CAS番号 |
66250-14-4 |
|---|---|
分子式 |
C7H13Cl2Li |
分子量 |
175.0 g/mol |
IUPAC名 |
lithium;1,1-dichloroheptane |
InChI |
InChI=1S/C7H13Cl2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3;/q-1;+1 |
InChIキー |
GLGXBYOLBJPKLX-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCCC[C-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


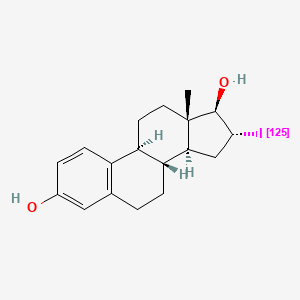
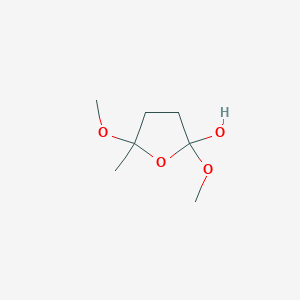
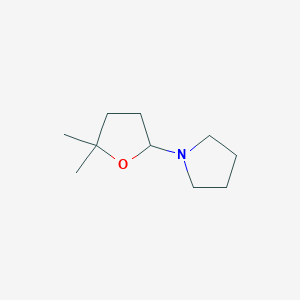
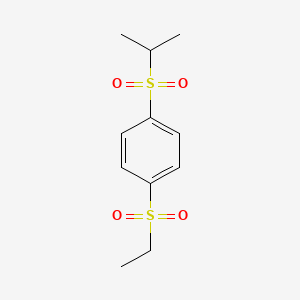
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
